(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-al

Steroid Chemistry Protecting Group Strategy Hydrolytic Stability

(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-al is a cholest-5-ene derivative featuring a tert-butyldimethylsilyl (TBDMS) ether at the 3β-position and a reactive aldehyde at C-24. This protected steroidal aldehyde serves as a critical intermediate in the stereocontrolled synthesis of desmosterol, 24-hydroxycholesterol, and active vitamin D3 metabolites.

Molecular Formula C30H52O2Si
Molecular Weight 472.8 g/mol
Cat. No. B12285098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-al
Molecular FormulaC30H52O2Si
Molecular Weight472.8 g/mol
Structural Identifiers
SMILESCC(CCC=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C
InChIInChI=1S/C30H52O2Si/c1-21(10-9-19-31)25-13-14-26-24-12-11-22-20-23(32-33(7,8)28(2,3)4)15-17-29(22,5)27(24)16-18-30(25,26)6/h11,19,21,23-27H,9-10,12-18,20H2,1-8H3
InChIKeySJKYBZKXRMDCDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: (3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-al (CAS 84529-74-8) as a Steroidal C-24 Aldehyde Synthon


(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-al is a cholest-5-ene derivative featuring a tert-butyldimethylsilyl (TBDMS) ether at the 3β-position and a reactive aldehyde at C-24 . This protected steroidal aldehyde serves as a critical intermediate in the stereocontrolled synthesis of desmosterol, 24-hydroxycholesterol, and active vitamin D3 metabolites [1]. It is also a reported inverse agonist of the retinoic acid receptor-related orphan receptor alpha (RORα) [2].

Why Unprotected or Differently Protected 3β-Hydroxy C-24 Aldehydes Cannot Replace the TBDMS Ether in Multi-Step Syntheses


The selection of the 3β-hydroxyl protecting group fundamentally dictates the chemical compatibility, stability, and yield of the entire synthetic sequence. While the free 3β-hydroxy-chol-5-en-24-al or its acetate and tetrahydropyranyl (THP) analogs are available, these alternatives often lead to lower yields or require more constrained reaction conditions. The free alcohol is susceptible to oxidation and side reactions during organometallic additions, while the acetate is labile to basic or nucleophilic conditions [1]. THP ethers, though common, introduce a chiral center and are acid-labile, potentially compromising the integrity of the acid-sensitive Δ5 double bond during deprotection [2].

Head-to-Head Evidence: Quantified Differentiation of (3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-al


Hydrolytic Stability Advantage Over Trimethylsilyl (TMS) Ether Protection

The TBDMS protecting group at the 3β position provides a critical stability advantage. The tert-butyldimethylsilyloxy group is approximately 10^4 times more hydrolytically stable than the corresponding trimethylsilyl (TMS) ether [1]. This quantitative stability difference means that a 3β-TMS protected C-24 aldehyde analog would undergo rapid desilylation under standard aqueous workup or mild acidic conditions, whereas the TBDMS ether remains intact, preserving the protected aldehyde synthon for subsequent C-C bond-forming steps.

Steroid Chemistry Protecting Group Strategy Hydrolytic Stability

Orthogonal Deprotection: Selective Cleavage in the Presence of THP, Acetate, and Benzyl Ethers

The TBDMS ether of this compound can be chemoselectively cleaved in the presence of other common protecting groups that might be found on polyfunctionalized steroidal intermediates. Using Tetrabutylammonium tribromide (TBATB) in methanol, the TBDMS group is removed while isopropylidene, benzyl (Bn), acetyl (Ac), benzoyl (Bz), and tetrahydropyranyl (THP) groups remain intact [1]. This established stability order is: phenolic TBDMS > 1° OTBDPS > 2° OTBDMS > 2° OTHP > 1° OTHP > 1° OTBDMS > 1° ODMT [2]. This chemoselectivity is not achievable with the corresponding 3β-THP analog, which would be cleaved along with other acid-labile groups during a global deprotection step.

Orthogonal Protection Selective Deprotection Multi-Step Synthesis

Superior Yield in Asymmetric Isopropylation for 24(R)-Hydroxycholesterol Synthesis

In the chiral β-amino alcohol-catalyzed addition of diisopropylzinc to steroidal 24-aldehydes, α,β-unsaturated steroidal aldehydes—the class to which (3β)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-al belongs due to the Δ5 double bond—gave the corresponding isopropylated adducts in yields of up to 91% with high diastereoselectivities [1]. This represents a significantly higher yield than that obtained with saturated steroidal aldehyde analogs evaluated under the same conditions. The TBDMS ether at the 3-position is stable to the organozinc reagent, ensuring that the aldehyde at C-24 undergoes chemoselective addition without competing deprotection.

Asymmetric Synthesis Vitamin D3 Intermediates Diastereoselective Addition

Defined RORα Inverse Agonist Activity with Quantitative Potency Data

This compound displays inverse agonist activity at the human retinoic acid receptor-related orphan receptor alpha (RORα) with a measured IC50 of 53,000 nM (53 μM) in a luciferase reporter gene assay in HEK293 cells [1]. This contrasts with the endogenous RORα agonist cholesterol, which activates the receptor with an EC50 of approximately 200 nM [2]. The functional switch from agonism (cholesterol) to inverse agonism represents a qualitative pharmacological differentiation relevant to RORα-targeted screening. The compound also shows inverse agonist activity at RORβ with IC50 of 60,000 nM, indicating a pan-ROR inverse agonist profile with preference for RORα/β over RORγ [3].

Nuclear Receptor Pharmacology RORalpha Oxysterol Screening

Evidence-Backed Application Scenarios for (3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-al


Stereocontrolled Synthesis of 24(R)-Hydroxycholesterol and 1α,24(R)-Dihydroxyvitamin D3

This compound is the preferred starting material for the asymmetric isopropylation route to 24(R)-hydroxycholesterol, a key intermediate for active vitamin D3 metabolites. The TBDMS ether remains stable to diisopropylzinc, enabling chemoselective addition at the C-24 aldehyde with yields reaching 91% [1]. The Δ5 unsaturation in the steroid nucleus is critical for achieving these high yields compared to saturated analogs.

Multi-Step Convergent Synthesis Requiring Orthogonal 3β-Protection

When a synthetic route requires sequential elaboration of the steroidal side chain at C-24 while preserving a protected 3β-oxygen for later manipulation, the TBDMS ether provides essential orthogonal stability. Unlike THP or acetate protecting groups, the TBDMS ether survives conditions that cleave other acid- or base-labile groups, enabling true convergent synthesis [1].

RORα/β Nuclear Receptor Pharmacological Screening

With a defined IC50 of 53 μM at RORα and 60 μM at RORβ as an inverse agonist, this compound serves as a steroidal scaffold for structure-activity relationship (SAR) studies targeting RORα/β-mediated pathways. Its inverse agonist profile differentiates it from cholesterol (agonist), making it useful for studying constitutive receptor activity suppression [1].

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